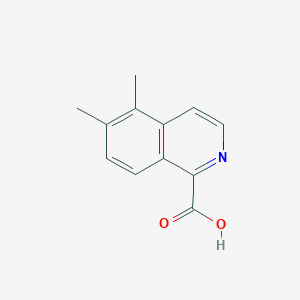

5,6-Dimethylisoquinoline-1-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

5,6-dimethylisoquinoline-1-carboxylic acid |

InChI |

InChI=1S/C12H11NO2/c1-7-3-4-10-9(8(7)2)5-6-13-11(10)12(14)15/h3-6H,1-2H3,(H,14,15) |

InChI Key |

PIVUZGFPHKFSID-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=NC=C2)C(=O)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 5,6 Dimethylisoquinoline 1 Carboxylic Acid and Its Derivatives

Direct Synthetic Routes to the 1-Carboxylic Acid Moiety

Direct synthetic routes to install a carboxylic acid group at the C-1 position of the 5,6-dimethylisoquinoline scaffold often begin with the synthesis of the parent heterocycle, 5,6-dimethylisoquinoline. A plausible approach to this precursor is through the Pomeranz-Fritsch reaction, utilizing 3,4-dimethylbenzaldehyde (B1206508) as a starting material. Once the 5,6-dimethylisoquinoline core is obtained, functionalization at the C-1 position can be achieved.

One effective method is the Reissert reaction . This reaction involves the treatment of 5,6-dimethylisoquinoline with an acid chloride and potassium cyanide to form a Reissert compound, specifically a 1-acyl-2-cyano-1,2-dihydroisoquinoline derivative. Subsequent hydrolysis of this intermediate yields the target 5,6-dimethylisoquinoline-1-carboxylic acid. wikipedia.org

An alternative direct route involves the oxidation of a 1-methyl group . If 1,5,6-trimethylisoquinoline is synthesized, the methyl group at the C-1 position can be selectively oxidized to a carboxylic acid using suitable oxidizing agents, such as potassium permanganate (B83412) or selenium dioxide. acs.org This method's viability is contingent on the selective oxidation of the C-1 methyl group over the methyl groups on the benzene (B151609) ring.

Multicomponent Reaction (MCR) Strategies for Isoquinoline (B145761) Core Construction

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to construct complex molecular architectures like the isoquinoline core in a single step from multiple starting materials.

Reactant Scaffolds

A notable MCR strategy for the synthesis of isoquinoline derivatives involves the reaction of substituted isatins , tetrahydroisoquinolines (THIQ) , and terminal alkynes . To synthesize a derivative with the 5,6-dimethyl substitution pattern, one would theoretically start with a 5,6-dimethyl-substituted isatin (B1672199). The tetrahydroisoquinoline acts as the nitrogen-containing component of the final isoquinoline ring, while the terminal alkyne provides the atoms for the C-1 and C-2 positions of the resulting fused ring system.

Catalytic Systems in MCRs

This multicomponent assembly is often facilitated by a catalytic system. Benzoic acid has been shown to be an effective catalyst for this transformation. Typically, the reaction is carried out in a suitable solvent like toluene (B28343) at elevated temperatures. The acidic catalyst plays a crucial role in activating the reactants and promoting the key bond-forming steps of the reaction cascade.

Reaction Mechanisms in MCRs

The mechanism of this benzoic acid-catalyzed MCR is a complex sequence of reactions. It is proposed to initiate with the formation of a spirooxindole intermediate from the reaction of the isatin and tetrahydroisoquinoline. This is followed by a rearrangement and cleavage of the C2-C3 bond of the isatin moiety, leading to the in-situ generation of an isocyanate . The terminal alkyne then participates in the reaction cascade, ultimately leading to the construction of the fused pyrrolo[2,1-a]isoquinoline (B1256269) core. While this specific MCR yields a derivative, further chemical transformations would be necessary to arrive at this compound.

Cyclization Reaction Approaches

Cyclization reactions provide another powerful avenue for the synthesis of the isoquinoline nucleus, often involving the formation of one of the rings in a key step.

Petasis Reaction and Pomeranz–Fritsch Cyclization Combinations

A sophisticated two-step approach combines the Petasis reaction and the Pomeranz–Fritsch cyclization to construct tetrahydroisoquinoline-1-carboxylic acid derivatives. mdpi.com The Petasis reaction is a three-component reaction between a boronic acid, an amine, and an α-keto acid (or a related species like glyoxylic acid) to form an α-amino acid.

To apply this to the synthesis of this compound, one could envision using a (3,4-dimethylphenyl)boronic acid, an amino acetal, and glyoxylic acid in the Petasis reaction to generate a key amino acid intermediate. This intermediate is then subjected to the conditions of the Pomeranz–Fritsch cyclization. This acid-catalyzed cyclization of the aminoacetal derivative leads to the formation of the tetrahydroisoquinoline ring system. mdpi.compublish.csiro.auquimicaorganica.org Subsequent oxidation of the tetrahydroisoquinoline would be required to yield the aromatic this compound.

Acid-Promoted Redox Annulation Pathways

A notable strategy for constructing fused isoquinoline systems involves an acid-promoted redox annulation. This pathway has been effectively used for the synthesis of 1,2-disubstituted-5,6-dihydropyrrolo[2,1-α]isoquinoline derivatives, which are structurally related to the target compound. nih.govacs.orgnih.gov The reaction typically involves the cyclization of 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) with substituted α,β-unsaturated aldehydes. nih.govnih.gov

The process is a one-pot cascade reaction that forms both C–C and C–N bonds. nih.gov Initially, a reaction between an (E)-2,3-disubstituted acrylaldehyde and THIQ is carried out in the presence of an acid catalyst at elevated temperatures. acs.org Optimization of this reaction has shown that trifluoromethanesulfonic acid (TfOH) is a highly effective catalyst, and toluene is the preferred solvent. nih.govacs.org The reaction temperature is a critical parameter, with significant yield improvements observed when increasing the temperature from 80 °C to 130 °C. acs.org While this method directly yields pyrrolo[2,1-α]isoquinoline derivatives rather than the specific target acid, its principles of acid-catalyzed cyclization and aromatization are relevant to the broader synthesis of complex isoquinolines. The substrate scope is broad, accommodating both electron-donating and electron-withdrawing substituents on the aromatic portions of the reactants. nih.gov

Table 1: Optimization of Acid-Promoted Redox Annulation

| Entry | Acid Catalyst (2 equiv) | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | TFA | 80 | Toluene | 8 |

| 2 | TFA | 130 | Toluene | 81 |

| 3 | TfOH | 130 | Toluene | 90 |

| 4 | PhCOOH | 130 | Toluene | 78 |

| 5 | None | 130 | Toluene | 74 |

| 6 | TfOH | 130 | DCE | 65 |

| 7 | TfOH | 130 | DMSO | 58 |

Data derived from studies on the synthesis of 1,2-diphenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline. nih.govacs.org

Pfitzinger Reaction Modifications

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids, not isoquinolines. wikipedia.org The standard reaction involves the condensation of isatin with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The mechanism begins with the hydrolysis of isatin's amide bond by a base like potassium hydroxide (B78521) to form a keto-acid intermediate. This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently rearranges to an enamine. The enamine then undergoes cyclization and dehydration to yield the final quinoline-4-carboxylic acid. wikipedia.org

A common variation is the Halberkann variant, where N-acyl isatins react with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org While the Pfitzinger reaction is highly effective for the quinoline (B57606) scaffold, its direct application or modification for the synthesis of isoquinoline-1-carboxylic acids is not established in the literature. The fundamental mechanism, which relies on the structure of isatin to form the quinoline ring, is not suited for building the isomeric isoquinoline core. Synthetic chemists seeking to prepare isoquinolines must therefore turn to other established methods like the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions. quimicaorganica.orgresearchgate.net

Stereoselective Synthesis of Isoquinoline Carboxylic Acid Derivatives

Achieving stereocontrol in the synthesis of isoquinoline derivatives is crucial, particularly for applications in medicinal chemistry where specific enantiomers are often required.

Chiral auxiliaries are temporarily incorporated stereogenic groups used to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary can be removed and potentially recycled. wikipedia.org This strategy is a cornerstone of asymmetric synthesis.

In the context of isoquinoline synthesis, amino acid derivatives can serve as effective chiral auxiliaries. For instance, chiral 1-substituted isoquinoline derivatives have been synthesized using alanine (B10760859) derivatives to induce stereoselectivity. Similarly, L-malic acid has been employed as both a chiral auxiliary and a building block in the asymmetric synthesis of (S)-(−)-Crispine A, a tetrahydroisoquinoline alkaloid. researchgate.net Evans oxazolidinones and Oppolzer's camphorsultam are other widely used auxiliaries that have proven effective in a variety of asymmetric transformations, including aldol (B89426) reactions and Michael additions, which can be key steps in the construction of precursors for isoquinoline synthesis. wikipedia.orgsigmaaldrich.com Pseudoephedrine is another versatile chiral auxiliary that can be converted into an amide, which then directs the stereoselective alkylation at the α-carbon position. wikipedia.org

Controlling diastereoselectivity during the key cyclization step is a powerful strategy for producing stereochemically defined isoquinolines. A prominent example is the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. nih.govmdpi.com This approach combines the Petasis reaction with a subsequent Pomeranz–Fritsch–Bobbitt cyclization. nih.govmdpi.com

The stereoselectivity is directed by a chiral amine component, such as (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol, which is used in the Petasis reaction to form a chiral morpholinone derivative. mdpi.com This intermediate then undergoes the acid-catalyzed Pomeranz–Fritsch–Bobbitt cyclization to form the tetrahydroisoquinoline-1-carboxylic acid core. mdpi.com The chiral auxiliary on the nitrogen atom guides the cyclization to favor one diastereomer over the other. After cyclization, the auxiliary can be removed, for instance, through hydrogenolysis, to yield the final enantiomerically enriched product. mdpi.com This combination of reactions provides a robust pathway to chiral tetrahydroisoquinoline-1-carboxylic acids. nih.govmdpi.com

General Synthetic Transformations for Carboxylic Acid Introduction (e.g., Oxidation of Aldehydes)

A common and direct method for introducing the carboxylic acid group at the C-1 position of an isoquinoline ring is through the oxidation of the corresponding 1-carbaldehyde precursor. This transformation is a fundamental process in organic synthesis. For the target molecule, this would involve the oxidation of 5,6-dimethylisoquinoline-1-carbaldehyde.

The synthesis of the prerequisite aldehyde can be achieved through various methods, such as the oxidation of a 1-methylisoquinoline (B155361) derivative. For example, selenium dioxide (SeO₂) is a reagent used for oxidizing a methyl group at an active position, such as C-1 of the isoquinoline nucleus, to a formyl group (-CHO). researchgate.net

Once the aldehyde is obtained, it can be converted to the carboxylic acid using a range of oxidizing agents. Traditional methods often employ strong oxidants like potassium permanganate (KMnO₄) or chromium-based reagents. However, milder and more selective methods are often preferred to avoid unwanted side reactions on the heterocyclic ring.

Table 2: Selected Reagents for the Oxidation of Aldehydes to Carboxylic Acids

| Reagent(s) | Typical Conditions | Notes |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | Strong oxidant, can be difficult to control. |

| Chromium Trioxide (CrO₃) / Sulfuric Acid (Jones Reagent) | Acetone solvent | Strong oxidant, generates chromium waste. |

| Silver(I) Oxide (Ag₂O) | Aqueous ammonia (B1221849) (Tollens' reagent) | Mild, selective for aldehydes. |

| Sodium Hypochlorite (NaClO) | Basic media, with or without microwave irradiation | Inexpensive and environmentally benign. |

| Oxone (Potassium peroxymonosulfate) | Aqueous/organic solvent | Effective and considered a "green" oxidant. |

The choice of oxidant depends on the specific substrate and the presence of other sensitive functional groups in the molecule.

Challenges and Optimization in Synthetic Pathways

The synthesis of complex heterocyclic molecules like this compound is often accompanied by significant challenges that necessitate careful optimization of reaction pathways.

Common challenges in isoquinoline synthesis include:

Low Yields and Poor Selectivity: Many classical isoquinoline syntheses, such as the Pomeranz-Fritsch reaction, can suffer from low yields, especially with electron-poor or sterically hindered substrates. quimicaorganica.org Competing side reactions, such as the hydrolysis of intermediates, can reduce the efficiency of the desired transformation. quimicaorganica.org

Harsh Reaction Conditions: Several traditional methods require strongly acidic or basic conditions and high temperatures, which can limit the functional group tolerance of the reaction and may not be suitable for sensitive substrates. researchgate.net

Limited Substrate Scope: Some synthetic routes are only effective for a narrow range of starting materials, restricting the diversity of the isoquinoline derivatives that can be produced. researchgate.net

Regiocontrol: In substituted precursors, achieving the desired regioselectivity during the key cyclization step can be difficult, sometimes leading to mixtures of isomers that are challenging to separate.

Optimization is key to overcoming these hurdles. As demonstrated in the acid-promoted redox annulation pathway, a systematic screening of reaction parameters can lead to substantial improvements. acs.org Key areas for optimization include:

Catalyst Selection: Moving from a general acid catalyst like TFA to a stronger one like TfOH can dramatically increase reaction yields. acs.org

Solvent Effects: The choice of solvent can influence reactant solubility, reaction rates, and pathway selectivity. Screening various solvents (e.g., toluene, DCE, DMSO) is a standard optimization step. acs.orgresearchgate.net

Temperature Control: Reaction temperature often has a narrow optimal range. Temperatures that are too low may result in slow or incomplete reactions, while excessively high temperatures can lead to decomposition of reactants or products. acs.org

Reagent Stoichiometry: Adjusting the ratio of reactants and catalysts is crucial for maximizing yield and minimizing waste.

Modern synthetic methods, including transition-metal-catalyzed C-H activation and annulation reactions, are continuously being developed to provide milder, more efficient, and more versatile routes to the isoquinoline core, addressing many of the challenges associated with classical methods. thieme-connect.demdpi.com

Chemical Reactivity and Derivatization Strategies for 5,6 Dimethylisoquinoline 1 Carboxylic Acid

Oxidation Reactions of the Isoquinoline (B145761) Ring System

The isoquinoline nucleus is relatively resistant to oxidation. However, under forcing conditions with strong oxidizing agents, the ring system can undergo cleavage. For instance, treatment of isoquinoline with hot alkaline potassium permanganate (B83412) results in the cleavage of both rings, yielding phthalic acid and pyridine-3,4-dicarboxylic acid. wikipedia.org It is anticipated that 5,6-dimethylisoquinoline-1-carboxylic acid would react similarly, affording 4,5-dimethylphthalic acid and pyridine-3,4-dicarboxylic acid, with the carboxylic acid at the 1-position likely being lost as carbon dioxide during the vigorous oxidation.

Substituents on the benzene (B151609) ring can influence the outcome of the oxidation. For example, the oxidation of 5-aminoisoquinoline (B16527) with potassium permanganate affects only the benzene ring, whereas with 5-nitroisoquinoline, only the pyridine (B92270) ring is oxidized. wikipedia.org In the case of this compound, the electron-donating methyl groups may activate the benzene ring towards oxidation, although the pyridine ring remains susceptible to cleavage.

A milder oxidation, targeting the nitrogen atom, can be achieved using peroxy acids to form the corresponding N-oxide. This transformation can be useful for further functionalization of the isoquinoline ring.

Table 1: Predicted Products of Oxidation Reactions

| Starting Material | Oxidizing Agent | Conditions | Predicted Major Products |

|---|---|---|---|

| This compound | KMnO4 | Hot, alkaline | 4,5-Dimethylphthalic acid, Pyridine-3,4-dicarboxylic acid |

Reduction Reactions of the Isoquinoline Ring and Functional Groups

The reduction of this compound can proceed at either the isoquinoline ring system, the carboxylic acid, or both, depending on the reducing agent and reaction conditions employed.

Catalytic hydrogenation, typically employing catalysts such as platinum, palladium, or nickel, is a common method for the reduction of the heterocyclic ring of isoquinolines. This process generally leads to the saturation of the pyridine ring, yielding a tetrahydroisoquinoline derivative. For this compound, catalytic hydrogenation is expected to produce 5,6-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. nih.gov The carboxylic acid group is generally stable under these conditions. rsc.org

Conversely, complex metal hydrides such as lithium aluminum hydride (LiAlH4) are powerful reducing agents capable of reducing the carboxylic acid to a primary alcohol. masterorganicchemistry.comlibretexts.orgbyjus.comresearchgate.netyoutube.com Therefore, the reaction of this compound with LiAlH4 would be expected to yield (5,6-dimethylisoquinolin-1-yl)methanol. The isoquinoline ring itself may or may not be reduced by LiAlH4, as this reagent is not always effective for the reduction of aromatic heterocycles.

Sodium borohydride (B1222165) (NaBH4) is a milder reducing agent than LiAlH4 and typically does not reduce carboxylic acids. libretexts.org However, in the presence of carboxylic acids, sodium borohydride can form acyloxyborohydride species that are capable of reducing the isoquinoline ring. masterorganicchemistry.comorganic-chemistry.org This could provide a pathway to selectively reduce the heterocyclic ring while leaving the carboxylic acid intact.

Table 2: Predicted Products of Reduction Reactions

| Starting Material | Reducing Agent | Conditions | Predicted Major Product |

|---|---|---|---|

| This compound | H2, Pd/C | High pressure | 5,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid nih.gov |

| This compound | LiAlH4 | Anhydrous ether/THF | (5,6-Dimethylisoquinolin-1-yl)methanol masterorganicchemistry.comlibretexts.orgbyjus.comresearchgate.netyoutube.com |

Carbon-Carbon Coupling Reactions

The introduction of new carbon-carbon bonds to the isoquinoline scaffold is a powerful tool for the synthesis of complex derivatives. This typically requires a precursor with a suitable leaving group, such as a halogen, at the desired position. For the purpose of this discussion, we will consider the reactivity of a hypothetical 1-halo-5,6-dimethylisoquinoline derivative, which could be a synthetic precursor to the target molecule or its derivatives.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. nih.govresearchgate.netdoi.org This reaction is exceptionally versatile for the formation of biaryl compounds. A 1-halo-5,6-dimethylisoquinoline could be coupled with a variety of arylboronic acids to introduce diverse aromatic substituents at the 1-position. The general reaction scheme is as follows:

Reaction Scheme: 1-Halo-5,6-dimethylisoquinoline + Ar-B(OH)2 --(Pd catalyst, Base)--> 1-Aryl-5,6-dimethylisoquinoline

Table 3: Representative Suzuki-Miyaura Coupling Reactions

| Isoquinoline Substrate | Boronic Acid | Catalyst | Base | Product |

|---|---|---|---|---|

| 1-Chloro-5,6-dimethylisoquinoline | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 1-Phenyl-5,6-dimethylisoquinoline |

| 1-Bromo-5,6-dimethylisoquinoline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K3PO4 | 1-(4-Methoxyphenyl)-5,6-dimethylisoquinoline |

Besides the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions can be employed to introduce a variety of substituents at the 1-position of a suitably functionalized 5,6-dimethylisoquinoline precursor.

Heck Reaction: The Heck reaction couples an organic halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov A 1-halo-5,6-dimethylisoquinoline could react with various alkenes to introduce vinyl groups at the 1-position.

Sonogashira Coupling: The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgresearchgate.netlibretexts.orgorganic-chemistry.orgyoutube.com This would allow for the introduction of alkynyl substituents at the 1-position of a 1-halo-5,6-dimethylisoquinoline.

Table 4: Other Cross-Coupling Reactions

| Reaction Type | Isoquinoline Substrate | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|---|

| Heck wikipedia.orgorganic-chemistry.orgnih.gov | 1-Bromo-5,6-dimethylisoquinoline | Styrene | Pd(OAc)2, P(o-tolyl)3, Et3N | 1-Styryl-5,6-dimethylisoquinoline |

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid at the 1-position of this compound is a versatile functional group that can undergo a range of transformations to produce esters, amides, and other derivatives.

Esterification is a fundamental transformation of carboxylic acids. One of the mildest and most efficient methods for the preparation of methyl esters is the reaction with diazomethane (B1218177) (CH2N2). libretexts.orgmasterorganicchemistry.comspcmc.ac.inlibretexts.org The reaction proceeds via protonation of diazomethane by the carboxylic acid, followed by nucleophilic attack of the carboxylate on the resulting methyldiazonium species, liberating nitrogen gas.

The reaction is typically carried out in an ethereal solution at room temperature and is known for its high yield and clean conversion. masterorganicchemistry.com

Reaction Scheme: this compound + CH2N2 --(Ether)--> Methyl 5,6-dimethylisoquinoline-1-carboxylate + N2

Table 5: Esterification with Diazomethane

| Reactant 1 | Reactant 2 | Solvent | Product |

|---|

Amide Formation (e.g., Carbodiimide-Mediated Coupling, HATU/DIPEA Systems)

The carboxylic acid functional group of this compound is a versatile handle for derivatization, most commonly through the formation of amide bonds. This transformation is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies, as it allows for the introduction of a wide array of amine-containing fragments. The synthesis of these amide derivatives, or isoquinoline-1-carboxamides, is typically achieved through the activation of the carboxylic acid.

While classical condensation reactions between isoquinoline-1-carboxylic acid and amines can be performed, they often require harsh conditions and may result in lower yields and longer reaction times. researchgate.net Consequently, modern coupling reagents are frequently employed to facilitate efficient amide bond formation under milder conditions.

Carbodiimide-Mediated Coupling:

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used to activate carboxylic acids. The reaction proceeds through a key O-acylisourea intermediate. This intermediate is highly reactive towards nucleophilic attack by an amine.

The general mechanism involves:

Reaction of the carboxylic acid with the carbodiimide (B86325) to form the O-acylisourea intermediate.

Nucleophilic attack by the amine on the activated carbonyl carbon.

Formation of the amide bond and release of a urea (B33335) byproduct (e.g., dicyclohexylurea for DCC).

To increase efficiency and minimize side reactions, such as the formation of a stable N-acylurea byproduct, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable but still highly reactive towards amines.

HATU/DIPEA Systems:

For challenging couplings, more powerful activating agents are used. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent. It is used in conjunction with a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).

The role of the components in this system is as follows:

DIPEA: Acts as a base to deprotonate the carboxylic acid, forming a carboxylate anion.

HATU: The carboxylate anion attacks HATU to form a highly reactive OAt-active ester.

Amine: The desired amine then reacts with the active ester to yield the final amide product, releasing tetramethylurea.

HATU-mediated couplings are known for their high yields, fast reaction rates, and low rates of racemization for chiral substrates. This makes the HATU/DIPEA system a preferred method for synthesizing isoquinoline-1-carboxamides, particularly in the context of medicinal chemistry research.

| Method | Coupling Reagent | Additive/Base | Key Intermediate | Common Byproduct |

|---|---|---|---|---|

| Carbodiimide | EDC or DCC | HOBt or NHS | O-acylisourea / Active Ester | Substituted Urea |

| Uronium Salt | HATU | DIPEA | OAt-active ester | Tetramethylurea |

Conversion to Acyl Halides and Anhydrides

Beyond amide formation, the carboxylic acid of this compound can be converted into other reactive acylating agents, such as acyl halides and anhydrides. These derivatives are highly electrophilic and serve as important intermediates for the synthesis of esters, ketones, and other analogues.

Acyl Halide Formation:

The most common method for converting a carboxylic acid to an acyl chloride is by treatment with thionyl chloride (SOCl₂). orgoreview.commasterorganicchemistry.comchemguide.co.uklibretexts.org This reaction is effective for isoquinoline-1-carboxylic acids; for instance, the closely related 8-methylisoquinoline-1-carboxylic acid reacts with thionyl chloride to produce the corresponding isoquinoline-1-carbonyl chloride in high yield. thieme-connect.de It is therefore expected that this compound would undergo the same transformation smoothly.

The reaction with thionyl chloride is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture. chemguide.co.uk

Other reagents capable of effecting this conversion include:

Phosphorus pentachloride (PCl₅): Reacts to form the acyl chloride and the byproducts phosphoryl chloride (POCl₃) and HCl. chemguide.co.uk

Phosphorus trichloride (B1173362) (PCl₃): Yields the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.uk

Oxalyl chloride ((COCl)₂): A milder reagent that also produces gaseous byproducts (CO, CO₂, HCl), often used with a catalytic amount of DMF.

Acid Anhydride (B1165640) Formation:

Acid anhydrides of this compound can be prepared through several routes. Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, although this often requires harsh conditions.

A more common laboratory-scale synthesis involves the reaction of an acyl chloride with a carboxylate salt. masterorganicchemistry.com In this approach, 5,6-dimethylisoquinoline-1-carbonyl chloride would be reacted with the sodium or potassium salt of this compound (or a different carboxylic acid to form a mixed anhydride).

Alternatively, treatment of the carboxylic acid with a powerful dehydrating agent like acetic anhydride can yield the desired product. wikipedia.org

| Target Derivative | Reagent | Key Features & Byproducts |

|---|---|---|

| Acyl Chloride | Thionyl Chloride (SOCl₂) | Gaseous byproducts (SO₂, HCl). chemguide.co.uk |

| Phosphorus Pentachloride (PCl₅) | Liquid byproduct (POCl₃). chemguide.co.uk | |

| Oxalyl Chloride ((COCl)₂) | Milder conditions, gaseous byproducts. | |

| Acid Anhydride | Acyl Chloride + Carboxylate | Forms symmetrical or mixed anhydrides. masterorganicchemistry.com |

Strategic Introduction of Substituents for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. For this compound and its derivatives, SAR exploration involves systematically modifying the core structure and observing the resulting changes in potency, selectivity, or other pharmacological parameters.

The isoquinoline scaffold offers several positions for substitution, each potentially influencing the molecule's interaction with a biological target. The existing methyl groups at the C5 and C6 positions already provide a specific substitution pattern. Further modifications could explore:

The Carboxamide Moiety (R¹): As discussed in section 3.4.2, the amide nitrogen is the most common point of diversification. Varying the amine component allows for the exploration of a wide range of substituents (aliphatic, aromatic, heterocyclic) to probe for key interactions such as hydrogen bonding, hydrophobic interactions, or salt bridges.

The Benzene Ring (Positions C5, C6, C7, C8): The two methyl groups at C5 and C6 provide a lipophilic region. SAR studies could involve replacing these methyl groups with other substituents (e.g., halogens, methoxy (B1213986) groups, trifluoromethyl groups) to modulate electronic properties and steric bulk. The C7 and C8 positions are unsubstituted and represent key vectors for introducing new functionality.

The Pyridine Ring (Positions C3, C4): The electron-withdrawing nature of the nitrogen atom influences the reactivity of the pyridine ring. amerigoscientific.com Introducing substituents at the C3 and C4 positions can significantly alter the molecule's electronic distribution, basicity, and potential for specific interactions with a target.

For example, in studies on other quinoline (B57606) and isoquinoline systems, the introduction of a carboxamide linkage has been a successful strategy for enhancing anticancer potency. nih.gov Similarly, SAR studies on tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis have shown that the nature of substituents and linking groups at various positions is critical for activity. nih.gov These examples highlight the importance of systematically exploring the chemical space around the this compound core to identify derivatives with optimized biological profiles.

Protecting Group Chemistry in Multi-step Synthesis

In the course of a multi-step synthesis involving this compound or its precursors, the use of protecting groups is often essential. Protecting groups are temporarily installed to mask a reactive functional group, preventing it from interfering with reactions occurring at other sites in the molecule. After the desired transformation is complete, the protecting group is removed to reveal the original functionality.

The primary functional groups on the core molecule that might require protection are the carboxylic acid itself and the isoquinoline nitrogen.

Protection of the Carboxylic Acid:

The carboxylic acid group is acidic and can interfere with reactions that are base-sensitive or involve organometallic reagents. It is most commonly protected as an ester.

Methyl or Ethyl Esters: These are readily formed by Fischer esterification (refluxing in the corresponding alcohol with an acid catalyst) or by reaction with an alkyl halide in the presence of a base. They are typically stable to a wide range of conditions but can be cleaved by hydrolysis with aqueous acid or base.

tert-Butyl Esters: These are valuable because they can be removed under mild acidic conditions (e.g., with trifluoroacetic acid) without affecting other acid-labile groups.

Benzyl (B1604629) Esters: A key advantage of benzyl esters is their removal by catalytic hydrogenolysis (H₂/Pd-C), a very mild method that is orthogonal to many other protecting groups.

Protection of the Isoquinoline Nitrogen:

While the isoquinoline nitrogen is only weakly basic, it can sometimes interfere with certain reactions, such as those involving strong electrophiles or organolithium reagents. In the context of synthesizing substituted isoquinolines, protecting the nitrogen of a tetrahydroisoquinoline precursor is common.

Carbamates (Boc, Cbz): N-tert-Butoxycarbonyl (Boc) and N-carboxybenzyl (Cbz) groups are standard protecting groups for secondary amines in tetrahydroisoquinoline intermediates. The Boc group is acid-labile, while the Cbz group is removed by hydrogenolysis.

N-Oxides: The isoquinoline nitrogen can be oxidized to an N-oxide. This deactivates the ring towards electrophilic attack and can also be used to direct substitution patterns before being removed by reduction. thieme-connect.de

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Condition |

|---|---|---|---|

| Carboxylic Acid (as Ester) | Methyl / Ethyl | -Me / -Et | Acid or Base Hydrolysis |

| tert-Butyl | -tBu | Mild Acid (e.g., TFA) | |

| Benzyl | -Bn | Hydrogenolysis (H₂, Pd/C) | |

| Amine (Tetrahydroisoquinoline) | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA, HCl) |

| Carboxybenzyl | Cbz | Hydrogenolysis (H₂, Pd/C) |

Spectroscopic Characterization Methodologies for 5,6 Dimethylisoquinoline 1 Carboxylic Acid and Its Derivatives

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. For 5,6-Dimethylisoquinoline-1-carboxylic acid, the key features are the carboxylic acid group and the substituted aromatic isoquinoline (B145761) core.

The carbonyl (C=O) stretching vibration of the carboxylic acid group is one of the most prominent absorptions in the IR spectrum. For carboxylic acids, this peak is typically strong and sharp. In the case of aromatic carboxylic acids like isoquinoline-1-carboxylic acid, the C=O stretching frequency is influenced by conjugation with the aromatic ring. This conjugation slightly lowers the bond order of the carbonyl group, shifting the absorption to a lower wavenumber compared to non-conjugated carboxylic acids.

For this compound, the carbonyl stretch is expected to appear in the range of 1710-1680 cm⁻¹ . This is consistent with the values seen for other aromatic acids where the carbonyl group is directly attached to the ring system. The electronic effect of the two methyl groups on the benzene (B151609) portion of the isoquinoline ring is not expected to significantly shift this frequency, as they are not in direct conjugation with the carboxylic acid group.

In the condensed phase (solid or liquid), carboxylic acids typically exist as hydrogen-bonded dimers. This intermolecular hydrogen bonding has a profound effect on the hydroxyl (O-H) stretching band. Instead of a sharp peak, the O-H stretch of a dimerized carboxylic acid appears as a very broad and strong absorption band spanning a wide range, typically from 3300 cm⁻¹ down to 2500 cm⁻¹ . libretexts.org This broadness is a hallmark feature used to identify carboxylic acids. libretexts.org This band often overlaps with the C-H stretching absorptions.

If the compound were analyzed in a very dilute solution using a non-polar solvent, the intermolecular hydrogen bonds would be disrupted, and the monomeric form would predominate. In this hypothetical monomeric state, a sharper, less intense O-H stretching peak would be observed at a higher frequency, typically around 3500 cm⁻¹ .

| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Appearance |

|---|---|---|

| O-H Stretch (Dimer) | 2500 - 3300 | Very Broad, Strong |

| C-H Stretch (Aromatic/Methyl) | 3100 - 2850 | Medium, often superimposed on O-H band |

| C=O Stretch (Carbonyl) | 1710 - 1680 | Strong, Sharp |

| C=C and C=N Stretch (Aromatic) | 1620 - 1450 | Medium to Strong |

| C-O Stretch | 1320 - 1210 | Strong |

| O-H Bend (Out-of-plane) | 960 - 900 | Broad, Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, several distinct regions would be observed. The most downfield signal would be that of the carboxylic acid proton (-COOH), which is highly deshielded and typically appears as a broad singlet in the 10-13 ppm range. libretexts.org Its broadness is due to hydrogen bonding and chemical exchange.

The aromatic protons on the isoquinoline ring would resonate between approximately 7.5 and 9.5 ppm . For the parent isoquinoline, protons H3, H4, and H8 are particularly deshielded due to the influence of the nitrogen atom and ring currents. In the 5,6-dimethyl derivative, the protons at H7 and H8 would be present, while the signals for H5 and H6 would be absent, replaced by signals for the methyl groups. The protons on the pyridine (B92270) ring (H3, H4) would likely remain as doublets.

The two methyl groups at the C5 and C6 positions would introduce two new singlet signals in the aliphatic region of the spectrum, expected around 2.4-2.6 ppm . These signals would appear as singlets because they have no adjacent protons to couple with.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet |

| Aromatic H (H3, H4, H7, H8) | 7.5 - 9.5 | Doublets, Triplets, Multiplets |

| -CH₃ (at C5 and C6) | 2.4 - 2.6 | Singlet |

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid group is highly deshielded and is expected to resonate in the range of 165-180 ppm . libretexts.org This is a characteristic chemical shift for carboxylic acid carbonyls.

The aromatic carbons of the isoquinoline ring would appear between 120-155 ppm . The carbons directly bonded to the nitrogen atom (C1 and C3) are typically more deshielded. The presence of the methyl groups at C5 and C6 would cause a shift in the resonance of these carbons and adjacent carbons (the ipso-carbon signal is shifted downfield, while ortho and para carbons are shifted slightly upfield). The carbon atoms of the two methyl groups themselves would produce signals in the aliphatic region, typically around 15-25 ppm .

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -C OOH (Carbonyl) | 165 - 180 |

| Aromatic C (Isoquinoline Ring) | 120 - 155 |

| -C H₃ (Methyl) | 15 - 25 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic systems like isoquinoline have characteristic absorptions in the UV region. The parent isoquinoline molecule exhibits multiple absorption bands corresponding to π→π* transitions. nist.gov The spectrum is typically characterized by a complex pattern of absorptions, with major peaks often observed around 220 nm, 270 nm, and a weaker, more structured band above 300 nm. nist.gov

Electronic Absorption Profiles of the Aromatic System

The electronic absorption spectrum of an aromatic compound like this compound is dictated by the π → π* transitions within its isoquinoline ring system. The parent isoquinoline molecule exhibits a rich absorption spectrum in the ultraviolet (UV) range. rsc.orgrsc.org These absorption patterns are sensitive to the nature and position of substituents on the aromatic core.

The addition of two methyl groups at the 5- and 6-positions and a carboxylic acid group at the 1-position is expected to modify the absorption profile significantly compared to the unsubstituted isoquinoline. Generally, alkyl groups (like methyl) and carboxyl groups act as auxochromes, which can cause a bathochromic shift (a shift to longer wavelengths) and/or a hyperchromic effect (an increase in absorption intensity) of the primary absorption bands. mdpi.com Specifically, the presence of substituents on the phenyl ring portion of the isoquinoline can cause a bathochromic shift of the π → π* absorption band. mdpi.com

For instance, studies on other isoquinoline derivatives have demonstrated that both electron-donating and electron-accepting substituents can induce a bathochromic shift in the absorption maximum (λmax). mdpi.com The UV absorption of a carboxylic acid group itself is typically observed in the 200-250 nm range. ablelab.eu Therefore, the spectrum of this compound would be a composite of the transitions from the dimethyl-substituted isoquinoline ring, influenced by the electronic effects of the carboxyl group. The oxidation of similar compounds, such as 5,6-dihydroxyindole-2-carboxylic acid, results in a broad absorption covering the UVA and visible regions, indicating the formation of a highly conjugated system. nih.gov

| Compound/System | Reported/Expected λmax (nm) | Transition Type | Notes |

|---|---|---|---|

| Isoquinoline (gas-phase) | ~315 nm region | π → π | Represents the fundamental aromatic system absorption. rsc.orgresearchgate.net |

| Substituted Isoquinolines | 302 - 350 nm | π → π | Substituents cause a bathochromic shift. mdpi.com |

| Carboxylic Acid Group | 200 - 250 nm | n → σ | Absorption from the carboxyl functional group itself. ablelab.eu |

| This compound | Predicted > 315 nm | π → π | Expected bathochromic shift due to methyl and carboxyl auxochromes. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elucidating the structure of compounds. For this compound, MS provides definitive confirmation of its elemental composition and offers insights into its chemical stability through fragmentation analysis.

Molecular Weight Determination

The primary application of mass spectrometry in the analysis of a synthesized compound is the verification of its molecular weight. The molecular formula for this compound is C₁₂H₁₁NO₂. This corresponds to a precise molecular weight of approximately 201.0790 g/mol . In a typical mass spectrum, this compound would be detected as a molecular ion (M⁺) or, more commonly in modern electrospray ionization (ESI) techniques, as a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 202.0868. High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, providing unambiguous confirmation of the elemental formula.

Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion followed by collision-induced dissociation (CID) to generate characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint for the molecule. For this compound, several fragmentation pathways can be predicted based on the known behavior of isoquinolines and carboxylic acids. nih.govresearchgate.net

Common fragmentation pathways for isoquinoline alkaloids include the loss of small neutral molecules. nih.gov For a carboxylic acid, characteristic losses include the elimination of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da). The fragmentation of the parent isoquinoline ion (m/z 129) is known to proceed via the loss of a hydrogen cyanide (HCN) molecule to produce a fragment at m/z 102. researchgate.net

For this compound (m/z 201), the following fragmentation pathways are plausible:

Loss of CO₂: A primary fragmentation would be the decarboxylation of the molecular ion, leading to the loss of a CO₂ molecule (44 Da) to produce a fragment ion at m/z 157.

Loss of •COOH: The loss of the entire carboxyl radical (45 Da) would result in a fragment at m/z 156.

Subsequent Fragmentation: The m/z 156 fragment could then undergo further fragmentation, such as the loss of a methyl radical (•CH₃, 15 Da) to yield a fragment at m/z 141, or the characteristic loss of HCN (27 Da) to produce a fragment at m/z 129.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Identity of Loss/Fragment |

|---|---|---|---|

| 201 ([M]⁺) | CO₂ (44 Da) | 157 | Decarboxylation |

| 201 ([M]⁺) | •COOH (45 Da) | 156 | Loss of carboxyl radical |

| 201 ([M]⁺) | •CH₃ (15 Da) | 186 | Loss of a methyl radical |

| 156 | HCN (27 Da) | 129 | Loss of hydrogen cyanide from isoquinoline core |

| 156 | •CH₃ (15 Da) | 141 | Loss of a methyl radical from the m/z 156 fragment |

Applications in MS Imaging for Carboxyl Detection

Mass Spectrometry Imaging (MSI) is a technique that visualizes the spatial distribution of molecules directly in biological tissues. However, the direct detection of small metabolites like carboxylic acids can be challenging due to their low ionization efficiency and low abundance. nih.govacs.org

To overcome these limitations, on-tissue chemical derivatization strategies have been developed to enhance the sensitivity and selectivity of MSI for specific functional groups, such as carboxyls. nih.govacs.org This approach involves applying a chemical reagent to the tissue section that reacts specifically with the target analyte to form a more readily detectable derivative.

For the detection of carboxyl groups, derivatization reagents are used to introduce a permanently charged tag onto the molecule. nih.gov For example, reagents like 1-(4-(aminomethyl)phenyl)pyridin-1-ium (AMPP) can be used for covalent charge-tagging of molecules containing a carboxylic acid. nih.govacs.org This derivatization converts the acidic analyte into a positively charged species, which dramatically improves its ionization efficiency in positive-ion mode Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI. This strategy enables the sensitive and comprehensive mapping of various carboxyl-containing endogenous metabolites, including fatty acids, amino acids, and neurotransmitters, within tissue sections. acs.orgmdpi.com Isotope labeling can also be employed, where "heavy" and "light" isotopic forms of a labeling reagent are used for accurate relative quantification of carboxylic acids between different samples. rsc.orgacs.org

Molecular Interactions and Computational Chemistry of 5,6 Dimethylisoquinoline 1 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 5,6-Dimethylisoquinoline-1-carboxylic acid from first principles. These calculations provide a static, gas-phase view of the molecule's geometry, electron distribution, and bond characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying molecules of this size. DFT calculations can determine optimized geometric parameters, such as bond lengths and angles, and electronic properties like the distribution of frontier molecular orbitals (HOMO and LUMO).

The optimized geometry of this compound reveals a planar isoquinoline (B145761) ring system. The primary conformational flexibility arises from the rotation of the carboxylic acid group around the C1-C(OOH) bond. DFT calculations can predict the most stable conformer, which is typically the one where the hydroxyl group of the carboxylic acid forms an intramolecular hydrogen bond with the nitrogen atom of the isoquinoline ring.

Table 1: Representative Geometric Parameters of this compound Calculated by DFT (Note: These are representative values based on DFT calculations of similar molecular structures, as specific computational studies on this exact molecule are not publicly available.)

| Parameter | Bond/Angle | Value |

| Bond Length | C1-C(aromatic) | 1.49 Å |

| C=O | 1.22 Å | |

| C-O | 1.35 Å | |

| O-H | 0.97 Å | |

| Bond Angle | C(aromatic)-C1-C(aromatic) | 119.5° |

| C(aromatic)-C-O | 112.0° | |

| O=C-O | 124.0° | |

| Dihedral Angle | C(aromatic)-C(aromatic)-C-O | ~0° or ~180° |

Electronic structure parameters derived from DFT provide insights into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding charge transfer within the molecule. The energy gap between HOMO and LUMO is an indicator of chemical stability. researchgate.net

Table 2: Representative Electronic Properties of this compound Calculated by DFT (Note: These are representative values based on DFT calculations of similar molecular structures.)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Atoms in Molecules (AIM) Theory for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), often called Atoms in Molecules (AIM), analyzes the topology of the electron density to define chemical bonds and characterize their nature. wikipedia.org By locating bond critical points (BCPs) between atoms, AIM can quantify the strength and type of interaction (covalent, ionic, hydrogen bond). Key parameters at the BCP include the electron density (ρ(r)) and its Laplacian (∇²ρ(r)). A high ρ(r) indicates a strong covalent bond, while the sign of ∇²ρ(r) distinguishes between shared-shell (covalent, ∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bonds, ∇²ρ(r) > 0) interactions. wikipedia.org

Table 3: Representative AIM Parameters for Selected Bonds in this compound (Note: These are hypothetical values illustrating typical results from an AIM analysis for such a molecule.)

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Bond Type |

| C-C (aromatic) | 0.29 | -0.75 | Covalent |

| C-N (aromatic) | 0.31 | -0.88 | Polar Covalent |

| C=O | 0.40 | +0.20 | Polar Covalent |

| O-H | 0.35 | -2.10 | Polar Covalent |

| N···H (intramolecular H-bond) | 0.03 | +0.12 | Hydrogen Bond |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of a localized, Lewis-like bonding picture. wisc.edu It calculates natural atomic charges, hybridization of orbitals, and quantifies the stabilization energy (E(2)) associated with delocalization effects, such as hyperconjugation and resonance. nih.govresearchgate.net For this compound, NBO analysis can reveal the charge distribution, showing the electronegative oxygen and nitrogen atoms bearing partial negative charges. It can also quantify the stabilizing interactions between lone pairs on the oxygen atoms and the antibonding orbitals of the aromatic ring. usc.edu

Table 4: Representative Natural Atomic Charges from NBO Analysis (Note: These are hypothetical values illustrating typical charge distributions.)

| Atom | Natural Charge (e) |

| N (isoquinoline) | -0.55 |

| O (carbonyl) | -0.62 |

| O (hydroxyl) | -0.70 |

| H (hydroxyl) | +0.51 |

| C (carbonyl) | +0.75 |

The stabilization energy E(2) quantifies donor-acceptor interactions. For instance, a significant E(2) value for the interaction between a lone pair on the ring nitrogen (donor) and an adjacent C-C antibonding orbital (acceptor) would indicate strong electronic delocalization within the aromatic system.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational changes and interactions with the environment. dntb.gov.ua

For a molecule of this size, all-atom MD simulations are typically employed. In this approach, every atom is treated as an individual particle. These simulations can explore the conformational landscape, particularly the rotation of the carboxylic acid and methyl groups. chemrxiv.orgnih.gov The results can be used to generate a potential of mean force (PMF) for dihedral rotation, revealing the energy barriers between different stable conformations. chemrxiv.org

Coarse-grained (CG) models, which group multiple atoms into single interaction sites, are generally used for much larger systems like long polymers or large protein complexes and are less relevant for studying the detailed conformational analysis of a small molecule like this compound. nih.govmdpi.com

MD simulations are particularly powerful for studying how this compound interacts with its environment. By explicitly including solvent molecules (e.g., water) and counterions in the simulation box, it is possible to analyze solvation shells, hydrogen bonding networks, and the distribution of ions around the molecule. researchgate.net

Simulations in an aqueous environment would show the formation of hydrogen bonds between the carboxylic acid group and surrounding water molecules. mdpi.com If the carboxylic acid is deprotonated (forming a carboxylate), simulations can model the arrangement of positive counterions (e.g., Na⁺ or K⁺) around the negatively charged group. mdpi.comresearchgate.net The radial distribution function (RDF) is a common analytical tool derived from MD simulations that can quantify these interactions by showing the probability of finding a solvent molecule or counterion at a certain distance from a specific atom in the solute.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design of new therapeutic agents. Computational methods provide a powerful tool to elucidate the relationship between the chemical structure of a molecule and its biological activity.

In the absence of a known receptor structure, ligand-based approaches are employed. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. For isoquinoline derivatives, quantitative structure-activity relationship (QSAR) models can be developed. These mathematical models correlate the physicochemical properties (descriptors) of a series of compounds with their known biological activities. For this compound, key descriptors would likely include its electronic properties (such as charge distribution influenced by the methyl and carboxylic acid groups), steric parameters (related to the size and shape of the molecule), and hydrophobicity. Studies on similar quinoline (B57606) derivatives have successfully used QSAR models to predict their inhibitory activity against various biological targets. nih.govnih.gov The development of such models for a series of analogues of this compound could predict the impact of substitutions on the isoquinoline ring on its activity.

When the three-dimensional structure of the biological target is known, structure-based approaches are utilized. These methods involve docking the ligand into the active site of the receptor to predict its binding orientation and affinity. The methyl groups at the 5 and 6 positions of the isoquinoline ring are expected to influence its interaction with target proteins. Depending on the topology of the binding site, these methyl groups could either form favorable hydrophobic interactions or create steric hindrance. nih.gov The carboxylic acid at the 1-position is a key functional group that can participate in crucial interactions such as hydrogen bonding and salt bridge formation. nih.gov

| Computational Approach | Description | Application to this compound |

| Ligand-Based (e.g., QSAR) | Correlates physicochemical properties of molecules with their biological activities without knowledge of the receptor structure. | Predicting biological activity based on descriptors like electronic properties, steric factors, and hydrophobicity of the dimethylated isoquinoline core and the carboxylic acid group. |

| Structure-Based (e.g., Docking) | Predicts the binding mode and affinity of a ligand to the known 3D structure of a biological target. | Simulating the interaction of the molecule within a receptor's active site to understand the role of the methyl and carboxyl groups in binding. |

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Molecular docking studies on various isoquinoline and quinoline derivatives have revealed common binding patterns that can be extrapolated to this compound. For instance, in the active sites of many enzymes, the carboxylic acid group is predicted to act as a key anchoring point, forming strong hydrogen bonds or ionic interactions with positively charged amino acid residues like arginine or lysine, or with metal ions present in the active site. researchgate.net

The isoquinoline ring itself can engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the binding pocket. The 5,6-dimethyl substitutions would likely enhance hydrophobic interactions with nonpolar regions of the active site. Molecular docking simulations would be crucial in predicting the precise orientation of the molecule and identifying the key interacting residues. For example, docking studies of quinoline-4-carboxylic acid derivatives with P-glycoprotein have shown significant binding affinities mediated by both hydrophobic and hydrogen bond interactions. nih.govnih.gov

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues in a Receptor |

| Hydrogen Bonding/Ionic | Carboxylic acid group (-COOH) | Arginine, Lysine, Histidine, Serine, Threonine |

| Hydrophobic | Dimethyl groups (-CH3), Isoquinoline ring | Leucine, Isoleucine, Valine, Alanine (B10760859) |

| π-π Stacking | Isoquinoline ring | Phenylalanine, Tyrosine, Tryptophan |

Analysis of Intermolecular and Intramolecular Hydrogen Bonding

Hydrogen bonding plays a critical role in the structure, function, and dynamics of chemical and biological systems.

The carboxylic acid group of this compound is a primary site for both donating and accepting hydrogen bonds. Intermolecular hydrogen bonds are expected to be formed with polar residues in a protein's active site or with water molecules in an aqueous environment. The nitrogen atom of the isoquinoline ring can also act as a hydrogen bond acceptor. nih.gov Quantum chemical calculations on similar systems have shown that the strength of these hydrogen bonds can be quantified by analyzing parameters such as bond lengths and the difference in natural population analysis (NPA) charges between the donor and acceptor atoms. mongoliajol.info

Stereochemical Impact on Molecular Conformation and Interactions

While this compound is an achiral molecule and does not have stereoisomers in the traditional sense, the rotational conformation of the carboxylic acid group can have a significant impact on its molecular interactions. The C1-C(O)OH bond is rotatable, leading to different spatial arrangements of the hydroxyl group relative to the isoquinoline ring.

This rotation can lead to different conformers, often referred to as rotational isomers or rotamers. The relative stability of these conformers can be influenced by factors such as steric hindrance from the adjacent parts of the isoquinoline ring and the potential for intramolecular hydrogen bonding. Computational conformational analysis can predict the most stable conformers and the energy barriers between them. youtube.com The specific conformation adopted by the carboxylic acid group will ultimately determine its ability to form key intermolecular interactions within a receptor binding site, thus influencing the molecule's biological activity. For instance, one conformer might be pre-organized for optimal hydrogen bonding with a specific receptor, while another might be sterically disfavored.

Advanced Applications of 5,6 Dimethylisoquinoline 1 Carboxylic Acid in Chemical Sciences

Building Blocks for Complex Organic Molecules

5,6-Dimethylisoquinoline-1-carboxylic acid is recognized in chemical synthesis as a valuable building block. Its structure, featuring the isoquinoline (B145761) core with methyl and carboxylic acid functional groups, provides a versatile scaffold for the construction of more complex organic molecules. The presence of the carboxylic acid group at the 1-position and methyl groups at the 5- and 6-positions allows for a variety of chemical transformations, enabling its incorporation into larger, more intricate molecular architectures.

Chemical suppliers categorize this compound as an organic building block, indicating its role as a foundational component in synthetic chemistry. This classification underscores its utility in creating a range of isoquinoline derivatives. These derivatives are of interest in various fields of chemical research due to the prevalence of the isoquinoline motif in biologically active compounds and functional materials.

The reactivity of the carboxylic acid group allows for transformations such as esterification, amidation, and reduction, providing pathways to a diverse set of derivative compounds. Furthermore, the isoquinoline ring system itself can undergo various modifications. The strategic placement of the dimethyl groups can influence the electronic properties and steric environment of the molecule, which can be leveraged in the design of target compounds with specific properties. While the compound serves as a foundational element, the specific complex molecules synthesized directly from it are not extensively detailed in publicly available literature.

Applications in Catalysis (e.g., Ligand Design for Metal Complexes)

The isoquinoline framework is a known constituent in the design of ligands for metal complexes used in catalysis. The nitrogen atom in the isoquinoline ring can coordinate to a metal center, and the carboxylic acid group can also participate in metal binding, potentially acting as a bidentate ligand. The methyl groups on the aromatic ring can modulate the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity, selectivity, and stability.

Isoquinoline derivatives, as a class of compounds, are utilized in the development of novel catalysts. The specific compound, this compound, is noted for its potential as a precursor in the synthesis of such catalytically active systems. However, detailed research findings on the application of this specific molecule in ligand design and its subsequent use in catalytic processes are not widely documented in the reviewed literature. The potential exists for its use in creating bespoke catalysts for various organic transformations, though specific examples remain a subject for further research and publication.

Materials Science Applications

The development of new materials with tailored properties is a significant area of chemical research. Isoquinoline derivatives are recognized for their utility in creating new materials.

Development of Conductive Materials

The application of this compound in the development of conductive materials is not specifically detailed in available scientific literature. In principle, aromatic heterocyclic compounds can be building blocks for conductive polymers or organic conductors, but there is no specific information linking this particular compound to such applications.

Synthesis of Optical Materials

Similarly, while certain organic molecules with extended π-systems can exhibit interesting optical properties, specific research on the use of this compound in the synthesis of optical materials is not readily found. The potential for this molecule to be a precursor to photoactive or luminescent materials would depend on the properties of the larger systems into which it might be incorporated.

Design of Sensors (e.g., Dye Sensors for Metal Detection)

The design of sensors, including dye-based sensors for metal detection, often relies on molecules that can selectively bind to a target analyte and produce a measurable signal, such as a change in color or fluorescence. The isoquinoline scaffold with a carboxylic acid group could potentially chelate with metal ions. However, there are no specific studies available that describe the use of this compound in the design and formulation of such sensors.

Formulation of Dyes and Pigments

As a class, isoquinoline derivatives find use in the production of dyes and pigments. The extended aromatic system of the isoquinoline core is a chromophore, and modifications to the substitution pattern can tune the color and other properties of the resulting dye. The industrial application of isoquinoline-based compounds in this sector is established. However, specific examples of dyes or pigments formulated directly from this compound are not detailed in the available research.

Creation of Polymers and Coatings with Tailored Properties

The unique structural framework of this compound, featuring both a carboxylic acid group and a nitrogen atom within its heterocyclic system, positions it as a valuable monomer for the synthesis of advanced polymers and coatings. This bifunctional nature allows it to act as a heteroditopic ligand, capable of coordinating with metal ions to form sophisticated macromolecular structures such as coordination polymers (CPs) and metal-organic frameworks (MOFs). amerigoscientific.compolimi.it The incorporation of the rigid isoquinoline moiety into a polymer backbone can impart desirable properties including enhanced thermal stability, specific optical characteristics, and improved mechanical strength. amerigoscientific.comdtic.mil

The methyl groups at the 5 and 6 positions of the benzene (B151609) ring can further influence the properties of the resulting polymers. These substitutions can enhance solubility in organic solvents, a crucial factor for processability, and can introduce steric effects that guide the self-assembly of polymer chains, leading to novel topologies and architectures. polimi.it By carefully selecting metal ions and reaction conditions, polymers and coatings can be designed with tailored properties for specific applications in fields like material science for conductive materials, optical devices, and sensors. amerigoscientific.com

The general principle involves reacting the isoquinoline derivative with a metal salt, where the carboxylate group and the nitrogen atom of the isoquinoline ring coordinate with the metal center. This process can lead to the formation of one, two, or three-dimensional networks.

Table 1: Potential Properties Tailored by Incorporating this compound into Polymers

| Property | Influence of this compound Moiety | Potential Applications |

| Thermal Stability | The rigid aromatic structure of the isoquinoline ring enhances the thermal stability of the polymer backbone, allowing it to withstand higher temperatures without degradation. | High-performance coatings, aerospace materials |

| Optical Properties | The conjugated π-system of the isoquinoline ring can impart fluorescent or phosphorescent properties to the polymer, making it suitable for optical applications. The specific emission and absorption wavelengths can be tuned. nih.gov | Organic light-emitting diodes (OLEDs), chemical sensors |

| Porosity | When used to form Metal-Organic Frameworks (MOFs), the specific geometry of the ligand can create porous structures capable of adsorbing and storing gases. polimi.it | Gas storage, catalysis, separation technologies |

| Solubility | The dimethyl groups can increase the solubility of the resulting polymer in common organic solvents, facilitating easier processing and film formation for coatings. | Spin-coating, inkjet printing of electronic devices |

| Mechanical Strength | The inherent rigidity of the monomer unit can contribute to the overall stiffness and mechanical strength of the polymer chain. dtic.mil | Durable protective coatings, structural composites |

Biotechnological Production and Bioengineering

While this compound is primarily a synthetic compound, the foundational isoquinoline scaffold is widespread in nature, particularly in plants. Advances in biotechnology and bioengineering offer potential pathways for the sustainable production of complex isoquinoline derivatives.

The biosynthesis of isoquinoline alkaloids in plants begins with the amino acid L-tyrosine. thieme-connect.comalmerja.comwikipedia.org This precursor is converted through a series of enzymatic steps into the central intermediate (S)-norcoclaurine, which is the universal precursor to over 2,500 different benzylisoquinoline alkaloids (BIAs). biocyclopedia.com

The initial key steps in this pathway are:

Conversion to Dopamine (B1211576): L-tyrosine is first hydroxylated to L-DOPA, which is then decarboxylated by the enzyme tyrosine/dopa decarboxylase (TYDC) to produce dopamine. biocyclopedia.comnumberanalytics.com

Conversion to 4-Hydroxyphenylacetaldehyde (4-HPAA): In a parallel branch, L-tyrosine is deaminated and decarboxylated to form 4-HPAA. biocyclopedia.comkegg.jp

Condensation: The enzyme norcoclaurine synthase (NCS) catalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine. biocyclopedia.com

From (S)-norcoclaurine, a series of methylations, hydroxylations, and ring rearrangements catalyzed by various enzymes like O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases lead to the vast diversity of isoquinoline alkaloids found in nature, such as morphine and berberine. biocyclopedia.comkegg.jp

Table 2: Key Enzymes in the Early Stages of Isoquinoline Alkaloid Biosynthesis

| Enzyme | Abbreviation | Substrate(s) | Product(s) |

| Tyrosine/Dopa Decarboxylase | TYDC | L-Tyrosine, L-DOPA | Tyramine, Dopamine |

| Norcoclaurine Synthase | NCS | Dopamine, 4-Hydroxyphenylacetaldehyde | (S)-Norcoclaurine |

The elucidation of these biosynthetic pathways has opened the door to producing valuable isoquinoline alkaloids in engineered microorganisms, such as Escherichia coli and the yeast Saccharomyces cerevisiae. nih.govnih.govnih.gov This approach, known as metabolic engineering, involves transferring the plant genes that encode the biosynthetic enzymes into a microbial host. nih.govsciepublish.comfrontiersin.org

The advantages of microbial production include:

Scalability: Fermentation in large bioreactors allows for large-scale, controlled production.

Sustainability: It relies on renewable feedstocks like glucose, avoiding the overharvesting of rare plants. frontiersin.org

Consistency: Production is independent of geographical location or seasonal variations, ensuring consistent quality and yield. jst.go.jp

Pathway Engineering: Microbial hosts are genetically tractable, allowing for the optimization of pathways to increase the yield of a desired compound or even to create novel, "non-natural" derivatives. sciepublish.comengconfintl.org

Researchers have successfully engineered yeast to produce the key BIA intermediate (S)-reticuline from simple sugars. numberanalytics.comnih.gov By introducing and optimizing the expression of plant enzymes, including TYDC and NCS, microbial platforms can be created. nih.govengconfintl.org While the direct biosynthesis of a synthetic compound like this compound has not been demonstrated, it is conceivable that future bioengineering efforts could lead to the production of novel isoquinoline cores that could then be modified chemically. This chemoenzymatic approach would combine the strengths of biological synthesis for the core structure with chemical synthesis for specific functionalization.

Utilization as Analytical Standards and Reagents in Chemical Analysis

In the field of analytical chemistry, well-characterized, high-purity compounds are essential for the accurate identification and quantification of substances. This compound can serve as a valuable analytical standard and reagent for several reasons.

As an analytical standard , it can be used as a reference material in chromatographic and spectroscopic methods. chemimpex.comchemimpex.com

Chromatography (HPLC, GC): In High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the compound would exhibit a specific and reproducible retention time under defined conditions. This allows for its unambiguous identification in a complex mixture and for the calibration of the instrument to quantify related isoquinoline derivatives. chemimpex.com

Mass Spectrometry (MS): In MS, this compound would produce a unique mass spectrum with a specific molecular ion peak and a characteristic fragmentation pattern. This "fingerprint" is crucial for structural confirmation and for developing sensitive quantitative methods like selected reaction monitoring (SRM).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The distinct signals of the protons and carbons in its NMR spectrum serve as a definitive reference for structural elucidation of newly synthesized derivatives.

The use of a certified analytical standard is critical in quality control for pharmaceuticals, environmental analysis, and metabolic studies to ensure the reliability and accuracy of the results. scbt.com

As a reagent , the compound's functional groups—the carboxylic acid and the basic nitrogen atom—allow it to participate in various chemical reactions that can be used for analytical purposes. For instance, it could be used in the synthesis of new fluorescent probes or derivatizing agents designed to react specifically with certain analytes, thereby enabling their detection and quantification. nih.govchemicalbook.com

Table 3: Analytical Techniques Utilizing this compound as a Standard

| Analytical Technique | Role of the Standard | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Reference compound for retention time calibration and quantification. | Presence and concentration of the compound and related derivatives in a sample. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Reference for retention time and mass spectrum matching. | Positive identification and quantification, structural information from fragmentation patterns. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Reference standard for chemical shift comparison. | Unambiguous structural confirmation of related synthesized compounds. |

| UV-Vis Spectroscopy | Reference for determining molar absorptivity at specific wavelengths. | Quantification in solution, information on the electronic structure. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.